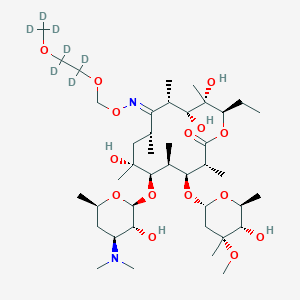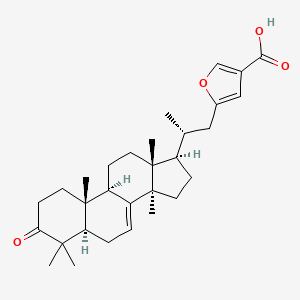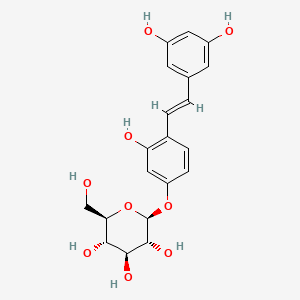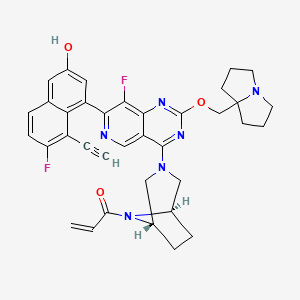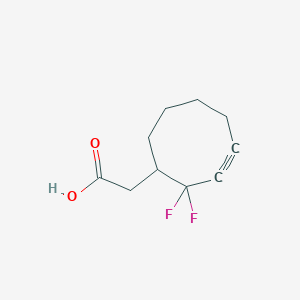
2,2-Difluoro-3-cyclooctyne-1-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-cyclooctyne-1-acetic acid is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is known for its unique structure, which includes a cyclooctyne ring substituted with two fluorine atoms and an acetic acid group. It is used in various scientific research applications due to its reactivity and stability.
準備方法
The synthesis of 2,2-Difluoro-3-cyclooctyne-1-acetic acid typically involves the following steps :
Starting Material: The synthesis begins with 1,3-cyclooctanedione.
Difluorination: The 1,3-cyclooctanedione is subjected to a difluorination reaction using Selectfluor reagent under standard conditions to produce 2,2-difluoro-1,3-cyclooctanedione.
Wittig Reaction: The difluorinated compound is then introduced into a Wittig reaction with a phosphonium salt and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final product, this compound.
化学反応の分析
2,2-Difluoro-3-cyclooctyne-1-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
科学的研究の応用
2,2-Difluoro-3-cyclooctyne-1-acetic acid has several scientific research applications :
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 2,2-Difluoro-3-cyclooctyne-1-acetic acid involves its ability to participate in strain-promoted cycloaddition reactions. The cyclooctyne ring’s strain energy makes it highly reactive towards azides, enabling it to form stable triazole linkages without the need for a catalyst . This property is particularly useful in bioorthogonal chemistry, where the compound can label biomolecules without interfering with biological processes.
類似化合物との比較
2,2-Difluoro-3-cyclooctyne-1-acetic acid is unique due to its difluorinated cyclooctyne structure. Similar compounds include:
3-Cyclooctyne-1-acetic acid: Lacks the difluorination, making it less reactive in cycloaddition reactions.
2,2-Difluoro-1,3-cyclooctanedione: An intermediate in the synthesis of this compound, but lacks the acetic acid group.
Difluorocyclooctyne-CH2-COOH: Another name for this compound, highlighting its structural features.
特性
分子式 |
C10H12F2O2 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC名 |
2-(2,2-difluorocyclooct-3-yn-1-yl)acetic acid |
InChI |
InChI=1S/C10H12F2O2/c11-10(12)6-4-2-1-3-5-8(10)7-9(13)14/h8H,1-3,5,7H2,(H,13,14) |
InChIキー |
FZHPOZJTSSQXPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C#CC1)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)
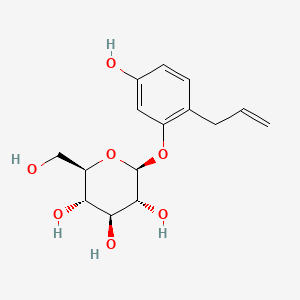

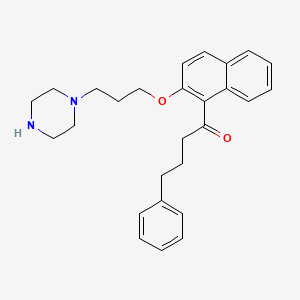
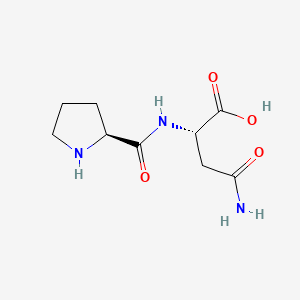

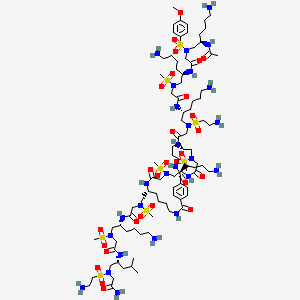
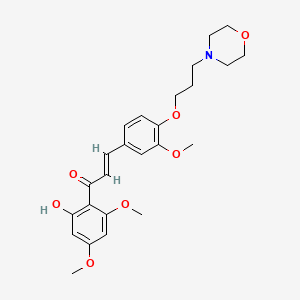

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
